3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a piperidine ring, a naphthalene moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-piperidinemethanol with dimethylsulfamoyl chloride to form the dimethylsulfamoyl piperidine intermediate. This intermediate is then reacted with naphthalen-1-ylmethyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea linkage or the sulfonamide group, leading to different products.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and naphthalene moiety can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide, which share the piperidine ring structure.
Naphthalene derivatives: Compounds such as naphthalene-1-carboxamide and naphthalene-1-sulfonamide are structurally similar due to the presence of the naphthalene moiety.
Uniqueness
The uniqueness of 3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S/c1-23(2)28(26,27)24-12-10-16(11-13-24)14-21-20(25)22-15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHVHHHUJXATFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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